2-Isocyanato-3-methoxybenzonitrile
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Overview
Description
2-Isocyanato-3-methoxybenzonitrile is an organic compound with the molecular formula C9H6N2O2. It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a benzene ring, along with a nitrile group (-CN).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group. Non-phosgene methods, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition of the resulting carbamate, are also explored to avoid the use of toxic phosgene .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative methods such as non-phosgene routes are being developed. These methods focus on optimizing catalysts and reaction conditions to achieve high yields and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water, to form carbamic acids.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound include ureas, carbamates, and polyurethanes. These products are valuable in various applications, including the production of foams, coatings, and adhesives .
Scientific Research Applications
2-Isocyanato-3-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polyurethanes, which are important materials in various industrial applications
Mechanism of Action
The mechanism of action of 2-Isocyanato-3-methoxybenzonitrile involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate linkages. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanato-3-methoxybenzaldehyde
- 2-Isocyanato-3-methoxybenzoic acid
- 2-Isocyanato-3-methoxybenzamide
Uniqueness
2-Isocyanato-3-methoxybenzonitrile is unique due to the presence of both the isocyanate and nitrile functional groups on the same aromatic ring.
Properties
IUPAC Name |
2-isocyanato-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-13-8-4-2-3-7(5-10)9(8)11-6-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSFGIMZSUDAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N=C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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